(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

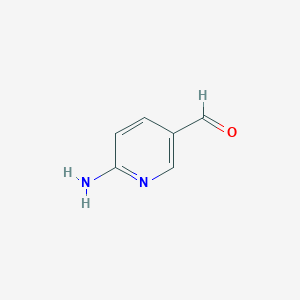

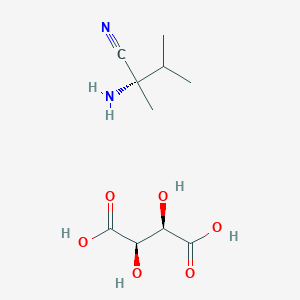

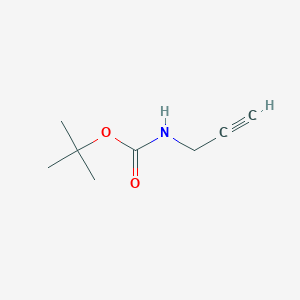

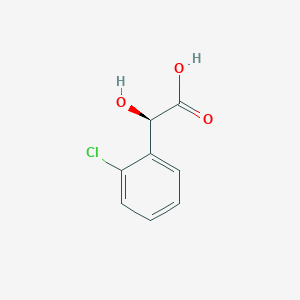

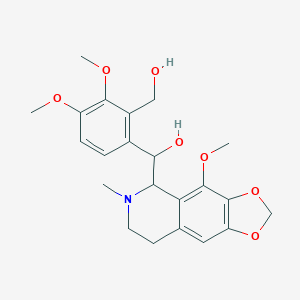

The compound is a combination of two different molecules. The first part “(2S)-2-amino-2,3-dimethylbutanenitrile” suggests a molecule with an amino group and a nitrile group, which are functional groups containing nitrogen. The second part “(2R,3R)-2,3-dihydroxybutanedioic acid” suggests a molecule with two hydroxyl groups and a carboxylic acid group .

Synthesis Analysis

The synthesis of such compounds would likely involve reactions that introduce the functional groups mentioned above. This could involve substitution reactions, addition reactions, or other types of organic chemistry reactions .Molecular Structure Analysis

The molecular structure of these compounds can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. The presence of specific functional groups can often be determined by characteristic peaks in these spectra .Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the reactivity of the functional groups present. For example, the amino group might be involved in acid-base reactions, while the nitrile group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted based on their functional groups. For example, compounds with polar functional groups are likely to be soluble in polar solvents .Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis

(2R,3R)-2,3-dihydroxybutanedioic acid, also known as 2,3-dimethylglyceric acid, is a key component in the chemoenzymatic synthesis of various stereochemical compounds. It acts as the acyl or alcoholic moiety in bioactive natural esters. A chemoenzymatic methodology has been developed to access all possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester, highlighting its importance in producing specific molecular configurations for research and application in various fields, including pharmaceuticals (Presini et al., 2021).

Renin Inhibitors

(2R,3R)-2,3-dihydroxybutanedioic acid derivatives have been used in the design of potent inhibitors of human plasma renin, a key enzyme in the regulation of blood pressure. This research provides insights into developing new therapies for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Stereo-specific Cyclization

The stereo-specific cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles, including derivatives of (2S)-2-amino-2,3-dimethylbutanenitrile, leads to the synthesis of various norcoronamic and coronamic acids. These processes are crucial in the field of organic synthesis, providing pathways to create complex molecules with specific stereochemical configurations (Gaucher et al., 1994).

Crystallography

The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide, a derivative of (2S)-2-amino-2,3-dimethylbutanenitrile, has been characterized crystallographically. This research aids in understanding the molecular structure and properties of such compounds, which is essential in material science and molecular biology (Yin, 2010).

Cyanohydrin Synthesis

The intermediates of 2,3-dihydroxy-2,3-dimethylbutanonitrile, including (2S)-2-amino-2,3-dimethylbutanenitrile, have been synthesized through cyanohydrin synthesis. This process is integral in the production of various organic compounds used in pharmaceuticals and chemical industries (Powell et al., 1978).

Synthesis of Novel Amino Acids

These compounds are used in the synthesis of novel amino acids with specific configurations, such as 5-imino-2,5-dihydro-3-furanyl substituents, which are important in the development of new drugs and biochemical research (Trofimov et al., 2007).

Labeling Studies

(2S)-2-amino-2,3-dimethylbutanenitrile and its derivatives have been employed in labeling studies for the investigation of Alzheimer's disease, showcasing their significance in neuroscientific research (Ciszewska et al., 1997).

Biosynthesis of Antibiotics

The compounds play a role in the biosynthesis of antibiotics like penicillin, indicating their importance in pharmaceutical manufacturing and microbial chemistry (Aberhart & Lin, 1974).

Meteorite Research

The presence of these compounds in meteorites and their enantiomeric excesses have implications for understanding the origins of life and chirality in the universe (Cronin & Pizzarello, 1999).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQEOQUUVTLMF-XOJLQXRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)